molecular formula C7H11N3O2S B2658696 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide CAS No. 1285229-48-2

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Cat. No.: B2658696
CAS No.: 1285229-48-2
M. Wt: 201.24
InChI Key: RCKYJTKHGNTPOZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a carboxamide group substituted with a 2-methoxyethyl moiety. Thiazole derivatives are renowned for their biological relevance, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-10-7(8)13-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYJTKHGNTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to moderate heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.

    Substitution: Halogenating agents, alkylating agents; reaction conditionssolvent choice depends on the specific reaction, temperature varies.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 2-amino-thiazole derivatives, including 2-amino-N-(2-methoxyethyl)thiazole-5-carboxamide, typically involves several key steps:

  • Solid-Phase Synthesis : A notable method involves solid-phase synthesis, which allows for the rapid generation of a library of derivatives. This method starts with the reductive amination of resin-bound precursors followed by dehydrative cyclization with thiourea intermediates .
  • Reagents and Conditions : The synthesis often employs various reagents such as α-bromoketones and DMF (Dimethylformamide) to facilitate cyclization and enhance yields. This approach is crucial for producing compounds with desired physicochemical properties that align with Lipinski's Rule for oral bioavailability .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : Several studies have reported that thiazole derivatives, including those related to this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring have been shown to enhance anticancer activity by targeting specific cellular pathways .
  • Antioxidant Activity : Thiazole derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases .

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications:

  • Kinase Inhibition : Some derivatives have been investigated as kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways. The modification of the thiazole structure has been linked to enhanced inhibition of specific kinases involved in tumor growth .
  • Neuroprotective Effects : Recent studies suggest that thiazole-carboxamide derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders .

Case Studies and Research Findings

Research has demonstrated the efficacy of various thiazole derivatives in preclinical models:

StudyFindings
Synthesis and Biological Evaluation (2021)Reported significant cytotoxicity against multiple cancer cell lines using synthesized thiazole derivatives .
Antioxidant Activity AssessmentDemonstrated the ability of thiazole derivatives to reduce oxidative stress markers in vitro .
Kinase Inhibition StudyFound that certain modifications of thiazole compounds led to improved inhibition profiles against cancer-related kinases .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been studied as a dual inhibitor of histone deacetylase and kinase enzymes, which are involved in cancer cell proliferation. The compound’s ability to modulate these pathways makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group may enhance solubility compared to hydrophobic substituents (e.g., aryl groups) .
  • Chloro-methylphenyl substitution (as in dasatinib precursors) correlates with kinase inhibitory activity due to improved target binding .

Anticancer Activity

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A key intermediate in synthesizing dasatinib, a pan-Src kinase inhibitor with IC₅₀ values in the nanomolar range. Dasatinib demonstrates efficacy in chronic myelogenous leukemia (CML) and solid tumors .
  • 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives : Show moderate to high anticancer activity (up to 48% inhibition in A-549 lung cancer cells), with chloro and methyl groups enhancing potency .
  • Thiazole-5-carboxamide derivatives with α-halo substituents: Exhibit IC₅₀ values as low as 1.61 µg/mL against HepG-2 hepatocellular carcinoma cells .

Kinase Inhibition

  • 2-Aminothiazole derivatives: Structural optimization (e.g., methoxyethyl vs. chloro-methylphenyl groups) impacts Src/Abl kinase selectivity. For example, dasatinib’s 2-chloro-6-methylphenyl group facilitates critical hydrophobic interactions in kinase binding pockets .

Structure-Activity Relationship (SAR) Insights

Amide Substituents :

  • Hydrophobic groups (e.g., aryl) enhance kinase binding but may reduce solubility.
  • Polar groups (e.g., methoxyethyl, hydroxypropyl) improve solubility but require balancing with target affinity .

Thiazole Core Modifications :

  • Nitro or trifluoromethyl groups at the 4-position increase electron-withdrawing effects, stabilizing interactions with enzymatic active sites .

Stereoelectronic Effects :

  • Methoxy groups (as in 2-methoxyethyl) may participate in hydrogen bonding or alter metabolic stability .

Biological Activity

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is part of a broader class of 2-aminothiazoles, which have been studied for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, an amine group, and a methoxyethyl substituent, which contribute to its biological activity. The molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of approximately 188.22 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiazoles possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-amino-thiazoles demonstrated high cytotoxicity against leukemia cells (K562 and HL-60) with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The minimum inhibitory concentrations (MIC) achieved were sub-micromolar, suggesting strong antibacterial properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Protein Kinases : Similar thiazole derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation.
  • Interaction with Cellular Targets : The thiazole core is believed to interact with various cellular targets, potentially disrupting critical pathways in cancer and microbial growth.

Anticancer Studies

A systematic evaluation of thiazole derivatives revealed that certain modifications enhance their anticancer potency. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited comparable antiproliferative activity to dasatinib against leukemia cells .

Antimicrobial Studies

In studies targeting Mycobacterium tuberculosis, structural modifications at the C-2 position of the thiazole ring were explored to optimize activity. Compounds with specific lipophilic substitutions showed significant bactericidal effects while maintaining selectivity over mammalian cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAnticancerK562 Leukemia Cells10-20
N-(2-chloro-6-methylphenyl)-2-amino-thiazoleAnticancerMDA-MB 231>20
Thiazole Derivative AAntimicrobialMycobacterium tuberculosis<0.7
Thiazole Derivative BAntioxidantVariousN/A

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis of thiazole-5-carboxamide derivatives typically involves chemoselective α-bromination followed by thiourea cyclization to form the thiazole core. For example, a related compound, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, was synthesized via a one-pot bromination-cyclization sequence in >98% purity . Key steps include:

  • Chemoselective bromination of β-ethoxyacrylamide intermediates.
  • Thiourea-mediated cyclization under controlled pH and temperature.
  • Purification via recrystallization or column chromatography, validated by HPLC and NMR .
    For the methoxyethyl variant, substituent compatibility (e.g., methoxy group stability under reaction conditions) must be verified using TLC or LC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., methoxyethyl vs. chlorophenyl groups) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ vibrations) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • HPLC: Ensures >98% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., kinases or HDACs)?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., Bcr-Abl) or HDACs based on structural homology to related thiazole carboxamides with known activity .
  • Docking Workflow:
    • Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level) .
    • Use AutoDock Vina or Schrödinger Suite for binding pose prediction.
    • Validate with MD simulations (e.g., GROMACS) to assess stability over 100 ns .
  • Experimental Validation: Compare predicted binding energies (ΔG) with in vitro kinase assays (IC₅₀) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Solubility Optimization: Test solubility in DMSO/PBS and use surfactants (e.g., Cremophor EL) for in vivo formulations .
  • Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots .
  • Pharmacokinetic Profiling: Measure bioavailability and half-life in rodent models. For example, related compounds showed oral efficacy in K562 xenografts at 10–50 mg/kg .

Q. How do solvent effects influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Quantum Chemical Analysis: Compute solvent-dependent HOMO-LUMO gaps using Polarizable Continuum Model (PCM) at the TD-DFT level. For example, similar thiazoles exhibited solvatochromic shifts in ethanol vs. DMSO .
  • Experimental Correlation: Compare calculated dipole moments with solvatochromic UV-Vis data in solvents of varying polarity .

Q. Can this compound be engineered as a dual-target inhibitor (e.g., kinase-HDAC), and what are the design challenges?

Methodological Answer:

  • Scaffold Hybridization: Combine the thiazole-5-carboxamide core with HDAC-recognized motifs (e.g., hydroxamic acid). For example, Bcr-Abl/HDAC dual inhibitors achieved sub-μM IC₅₀ in leukemia cells .
  • Structural Balancing: Optimize linker length and flexibility to avoid steric clashes while maintaining potency. Molecular dynamics can predict conformational adaptability .
  • Selectivity Screening: Use kinome-wide profiling (e.g., KinomeScan) to minimize off-target effects .

Data Contradiction and Validation

Q. How should conflicting data on biological activity (e.g., cytotoxicity vs. non-toxicity in cell lines) be resolved?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with 8–10 concentration points (e.g., 0.1–100 μM) to confirm IC₅₀ trends .
  • Cell Line Authentication: Verify cell line origins (STR profiling) to rule out cross-contamination .
  • Mechanistic Follow-Up: Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Q. What computational tools reconcile discrepancies between predicted and observed spectroscopic data?

Methodological Answer:

  • DFT Refinement: Re-optimize molecular geometry with higher basis sets (e.g., 6-311++G**) to improve NMR/IR prediction accuracy .
  • VCD Spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra to resolve stereochemical ambiguities .

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